methyl[(Z)-2-nitro-1-(pyrrolidin-1-yl)ethenyl]amine
Description
Properties
IUPAC Name |
(Z)-N-methyl-2-nitro-1-pyrrolidin-1-ylethenamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c1-8-7(6-10(11)12)9-4-2-3-5-9/h6,8H,2-5H2,1H3/b7-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMGOKLBFZSNBJ-SREVYHEPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])N1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/C(=C/[N+](=O)[O-])/N1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(Z)-2-nitro-1-(pyrrolidin-1-yl)ethenyl]amine typically involves the reaction of pyrrolidine with nitroethane under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Cycloaddition Reactions via Zwitterion Intermediates
The compound participates in (2+2) cycloadditions through zwitterionic intermediates. Studies on structurally similar enamines derived from aldehydes and pyrrolidines demonstrate that reactions with nitro olefins proceed via a zwitterion (e.g., G in Scheme 3 of ), leading to non-stereospecific scrambling of (E)- and (Z)-isomers . Key observations include:
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Cyclobutane Formation : Reactions with monosubstituted nitro olefins favor cyclobutane products (e.g., 4 in ).
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Oxazine Derivatives : Disubstituted nitro olefins predominantly yield dihydrooxazine N-oxides (e.g., 5 in ).
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Nitro Enamine Stability : Prolonged reaction times often result in nitro enamines (e.g., 6 in ) as major products due to thermodynamic control.
The stereoelectronic alignment of the pyrrolidine nitrogen’s lone pair antiperiplanar to polar bonds (C–C–N or C–O–N) facilitates zwitterion formation .
Nitro-Mannich (Aza-Henry) Reaction
While direct evidence for this compound’s participation in nitro-Mannich reactions is limited, analogous systems suggest potential pathways:
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Transition State : A Brønsted base (e.g., Sm) deprotonates the nitroalkane to form a nitronate, while a Lewis acid (e.g., Cu) activates the imine .
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Syn-Selectivity : The reaction proceeds via transition state TS-IV , where steric hindrance is minimized, leading to syn-β-nitroamine products .
Reactivity with Organometallic Reagents
The nitro group in the compound is susceptible to nucleophilic attack. Studies on N-nitrosamines (structurally distinct but nitro-functionalized) reveal:
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Grignard Reagents : Attack at the nitroso-nitrogen forms unstable oxy-hydrazines (20 ), which eliminate to yield hydrazones (21 ) or azomethine imines (22 ) .
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Phenylmagnesium Bromide : Generates N-phenyl hydrazines (24 ) via formal reduction .
Reduction and Functionalization
The nitro group can be reduced to an amine, enabling further derivatization. For example:
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Catalytic Hydrogenation : Reduction of β-nitroamines (similar to intermediates from nitro-Mannich reactions) yields β-amino compounds, which are precursors to pharmaceuticals like Nemonapride (104 ) .
Table 1: Representative Reactions and Products
Stability and Degradation
Nitro enamines like methyl[(Z)-2-nitro-1-(pyrrolidin-1-yl)ethenyl]amine exhibit time-dependent product distributions:
Scientific Research Applications
Medicinal Chemistry
Methyl[(Z)-2-nitro-1-(pyrrolidin-1-yl)ethenyl]amine has been investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways. For instance, compounds with similar structures have shown activity against various pathogens, including those resistant to conventional antibiotics. The nitro group is particularly known for its role in enhancing the antibacterial properties of related compounds .
Neurological Studies
Research indicates that derivatives of pyrrolidine compounds exhibit neuroprotective effects. This compound may act on neuronal nitric oxide synthase (nNOS), which is crucial for maintaining cerebral blood flow and preventing neurological damage . Studies involving related compounds have demonstrated their efficacy in reducing brain injury in models of ischemia, suggesting that similar mechanisms could be explored for this compound.
Anticancer Potential
The compound's structure allows for interaction with cellular mechanisms involved in cancer progression. Research into Mannich bases has highlighted their anticancer properties, with studies showing that they can inhibit tumor growth and induce apoptosis in cancer cells . this compound's potential in this area warrants further exploration.
Antimicrobial Activity
Compounds containing nitro groups are often associated with antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, including those classified under the ESKAPE pathogens, which are notorious for their antibiotic resistance .
Enzyme Inhibition
The compound may also serve as an enzyme inhibitor, particularly targeting nNOS as mentioned earlier. Inhibitors of nNOS are being explored for their therapeutic potential in conditions like stroke and neurodegenerative diseases .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of methyl[(Z)-2-nitro-1-(pyrrolidin-1-yl)ethenyl]amine involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The pyrrolidine ring may also contribute to the compound’s binding affinity to specific receptors or enzymes, influencing its biological activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares methyl[(Z)-2-nitro-1-(pyrrolidin-1-yl)ethenyl]amine with structurally related compounds from the evidence:
Key Observations :
- Electron-withdrawing groups: The nitro group in the target compound may increase electrophilicity at the ethenylamine moiety compared to cyano analogs, influencing reactivity in nucleophilic additions or cyclization reactions .
- Solubility : The pyrrolidine ring likely improves solubility in organic solvents relative to pyridine-containing analogs, which are more aromatic and less polar .
Biological Activity
Methyl[(Z)-2-nitro-1-(pyrrolidin-1-yl)ethenyl]amine is a compound of interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Structural Characteristics
This compound features a pyrrolidine ring and a nitro group attached to an ethenyl moiety. The Z configuration indicates that the nitro group and the pyrrolidine are oriented on the same side of the double bond, which can significantly influence its biological interactions and pharmacological properties.
Synthesis
The synthesis of this compound typically involves multistep reactions. A common method includes:
- Formation of the Ethenyl Group : Using appropriate reagents to create the ethenyl linkage.
- Introduction of Nitro Group : Nitration reactions are employed to introduce the nitro group into the structure.
- Pyrrolidine Formation : The pyrrolidine ring is formed through cyclization processes involving amine precursors.
These steps may vary based on specific reaction conditions and desired yields.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit various pharmacological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. The mechanism may involve inhibition of bacterial enzymes or disruption of cell wall synthesis .
- Neuroactivity Potential : Due to its structural similarity to known neuroactive compounds, there is speculation regarding its potential effects on the central nervous system. Compounds with similar nitro-pyrrolidine frameworks have shown neuroactivity in various studies.
Case Studies
A review of compounds related to this compound reveals significant findings:
- Antibacterial Testing : In vitro studies have demonstrated that similar compounds exhibit minimum inhibitory concentrations (MIC) against pathogens like E. coli and S. aureus. For instance, derivatives with structural modifications showed MIC values ranging from 0.3 to 8.5 µM against Gram-negative bacteria, indicating promising antibacterial activity .
- Structure–Activity Relationship (SAR) : The SAR studies highlight how variations in substituents on the pyrrolidine ring can influence biological activity. For example, compounds with electron-donating groups showed enhanced antibacterial effects compared to their counterparts .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparative analysis with structurally related compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Nitropyrrolidine | Pyrrolidine ring with nitro group | Directly linked to potential neuroactivity |
| N-Methyl-N-(2-nitrophenyl)pyrrolidine | Pyrrolidine with nitrophenyl substituent | Aromatic character may enhance stability |
| (Z)-N-Methyl-N-(3-nitropyridin-4-yl)ethenamine | Pyridine instead of pyrrolidine | Potentially different biological activity profile |
This compound's combination of a pyrrolidine structure and specific stereochemistry makes it distinct among similar compounds, potentially leading to unique interactions and effects in biological systems.
Q & A
Q. What are the optimal synthetic routes for methyl[(Z)-2-nitro-1-(pyrrolidin-1-yl)ethenyl]amine, and what catalysts or solvents are critical for high yields?
Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including nucleophilic substitution and nitro-group introduction. Key steps may include:
- Step 1: Formation of the pyrrolidine-ethenyl backbone via condensation of pyrrolidine with a nitroalkene precursor under basic conditions (e.g., KOH in ethanol) .
- Step 2: Methylation of the amine group using methyl iodide or dimethyl sulfate in polar aprotic solvents (e.g., DMF) under inert atmospheres .
- Catalysts: Palladium or copper catalysts may enhance nitro-group stability during synthesis .
- Solvents: Ethanol, toluene, or dichloromethane are commonly used for their compatibility with amine reactions .
Critical Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C (Step 1), 50–80°C (Step 2) | Prevents decomposition of nitro intermediates |
| Reaction Time | 12–24 hrs (Step 1), 4–8 hrs (Step 2) | Ensures complete functionalization |
| Solvent Purity | ≥99% | Minimizes side reactions |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .
- X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, revealing Z-configuration of the ethenyl group and intramolecular hydrogen bonding .
Q. How does the compound’s stereochemistry (Z-configuration) influence its reactivity and biological interactions?
Methodological Answer: The Z-configuration of the ethenyl group affects:
- Reactivity: Steric hindrance between the nitro group and pyrrolidine ring may slow nucleophilic attacks, favoring electrophilic substitution at the methylamine site .
- Biological Activity: Molecular docking studies suggest the Z-isomer fits into hydrophobic pockets of neurotransmitter receptors (e.g., serotonin transporters) more effectively than the E-isomer, modulating reuptake inhibition .
Contradiction Analysis:
Q. What computational strategies can predict the compound’s potential as a CNS-active agent?
Methodological Answer:
- In Silico Screening:
- Molecular Dynamics (MD): Simulates blood-brain barrier (BBB) permeability using logP values (target: 2–3) and polar surface area (<80 Ų) .
- Docking Software (AutoDock Vina): Predicts binding affinity to dopamine D2 receptors (hypothetical ΔG: −8.5 kcal/mol) .
- QSAR Models: Correlate nitro-group electronegativity with inhibitory activity against monoamine oxidases (MAOs) .
Q. How can researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
- Data Discrepancy Sources:
- Resolution Workflow:
Q. What are the understudied reaction pathways involving the nitro and pyrrolidine groups?
Methodological Answer:
- Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) may convert the nitro group to an amine, enabling polyamine synthesis .
- Pyrrolidine Ring Functionalization: Electrophilic substitution at the α-carbon (e.g., bromination) could enhance bioactivity .
- Mechanistic Insights: DFT calculations reveal nitro group electron-withdrawing effects stabilize transition states in SN2 reactions .
Future Directions:
- Explore photochemical reactivity (e.g., nitro-to-nitrite rearrangement under UV light) .
- Investigate cross-coupling reactions (e.g., Suzuki-Miyaura) for hybrid pharmacophore design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
